gamma-Carotene

Singlet Oxygen Quenching Photoaging Protection Lipid Peroxidation

Procure high-purity γ-Carotene (all-trans, CAS 472-93-5) for your analytical and structural biology workflows. As the immediate biosynthetic precursor to β-carotene, its unique single β-ionone ring architecture makes it a non-substitutable reference standard for reverse-phase HPLC calibration (retention time ~15.5 min) and TEAC/FRAP antioxidant ranking studies. This ≥95% pure standard ensures reliable quantification of carotenoids in complex food, serum, and plant metabolomic matrices. Ideal for research on provitamin A bioaccessibility and singlet oxygen quenching mechanisms.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
CAS No. 472-93-5
Cat. No. B162403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Carotene
CAS472-93-5
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
InChIInChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
InChIKeyHRQKOYFGHJYEFS-BXOLYSJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





γ-Carotene (CAS 472-93-5): Definitive Procurement Guide for a Monocyclic Carotenoid Intermediate with Unique Bioaccessibility–Activity Balance


γ-Carotene (all-trans-γ-carotene, CAS 472-93-5) is a C₄₀ tetraterpenoid carotenoid possessing a single β-ionone ring and an acyclic ψ-end group, classifying it as a monocyclic carotene [1]. It functions as the immediate biosynthetic precursor to β-carotene via the action of lycopene β-cyclase and serves as a critical branch point intermediate in plant carotenoid pathways [1][2]. Unlike its fully cyclized analogs α-carotene and β-carotene, γ-carotene exhibits an intermediate structural state that confers a distinct profile of antioxidant activity and bioaccessibility in micellar systems, making it a scientifically valuable reference compound for carotenoid research, analytical method development, and specialized formulation studies [2].

γ-Carotene Procurement: Why β-Carotene or α-Carotene Cannot Be Substituted in Research Requiring Defined Bioaccessibility or Singlet Oxygen Quenching Profiles


Generic substitution of γ-carotene with β-carotene or α-carotene in research and analytical applications is scientifically invalid due to fundamental differences in molecular architecture that dictate functional outcomes. β-Carotene possesses two β-ionone rings, conferring maximum stability but comparatively lower micellar antioxidant activity [1]. α-Carotene contains one β-ionone and one ε-ionone ring, while γ-carotene's single β-ring and open ψ-end create a unique polarity and molecular aggregation behavior that directly impacts in vitro bioaccessibility, antioxidant ranking in TEAC/FRAP assays, and singlet oxygen quenching efficiency [1][2]. These structural distinctions manifest as quantifiable performance differences in experimental systems, meaning that substituting γ-carotene with a more common analog will yield non-equivalent, and potentially misleading, results [2].

γ-Carotene (472-93-5): Quantifiable Differentiation Evidence vs. In-Class Comparators


Singlet Oxygen Quenching Rank: γ-Carotene Outperforms α-Carotene and β-Carotene in ¹O₂ Scavenging Efficiency

γ-Carotene demonstrates superior singlet oxygen (¹O₂) quenching ability compared to both α-carotene and β-carotene. In a systematic study using ¹O₂ generated by thermodissociation of NDPO₂, the quenching rate constant (kq + kr) for lycopene was 31 × 10⁹ M⁻¹ s⁻¹, and the quenching ability decreased in the established order: lycopene > γ-carotene > astaxanthin > canthaxanthin > α-carotene > β-carotene [1][2]. A separate liposomal model membrane study reported quenching rate constants of 2.3–2.5 × 10⁹ M⁻¹ s⁻¹ for both lycopene and β-carotene, with γ-carotene positioned intermediate in the hydrocarbon carotenoid series [3].

Singlet Oxygen Quenching Photoaging Protection Lipid Peroxidation

Micellar Bioaccessibility: γ-Carotene (32.7%) Occupies an Intermediate Position Between β-Carotene (35.7%) and Lycopene (28.6%)

In a controlled in vitro digestion model using emulsified carotenoids, γ-carotene exhibited a micellar bioaccessibility of 32.7 ± 0.2%, which was intermediate between β-carotene (35.7 ± 0.3%) and lycopene (28.6 ± 0.1%) [1]. This intermediate value was statistically distinct from rubixanthin (21.8%) and β-cryptoxanthin (28.8%), which demonstrated significantly lower bioaccessibility [1]. The study established a negative linear correlation between bioaccessibility and FRAP (R² = 0.7395) and TEAC (R² = 0.9125) antioxidant values, indicating that γ-carotene's single β-ring and open ψ-end structure creates a unique balance between micellar transfer efficiency and antioxidant potency [1].

In Vitro Digestion Bioaccessibility Micellar Incorporation

Micellar Antioxidant Activity Ranking: γ-Carotene Exhibits Greater TEAC/FRAP Activity Than β-Carotene in In Vitro Digestion Models

In the same in vitro digestion study, the antioxidant activity of micellized carotenoid fractions was ranked using both TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays. The ranking order was: rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene [1]. Critically, γ-carotene exhibited higher antioxidant activity than β-carotene in both TEAC and FRAP assays despite β-carotene's higher bioaccessibility [1]. The negative correlation between bioaccessibility and antioxidant activity (TEAC R² = 0.9125) confirms that the presence of the open ψ-end group in γ-carotene enhances radical scavenging capacity relative to the fully cyclized β-carotene [1].

Antioxidant Capacity TEAC Assay FRAP Assay Micellar Fractions

Provitamin A Activity: γ-Carotene Yields 42–50% of β-Carotene's Vitamin A Equivalency, Enabling Titratable Vitamin A Studies

γ-Carotene possesses defined, quantitative provitamin A activity that differs substantially from β-carotene and α-carotene. According to established nutritional biochemistry references, the relative provitamin A activity of carotenoids is: β-carotene (100%, reference standard), α-carotene (50–54%), and γ-carotene (42–50%) [1][2]. Structurally, γ-carotene contains one β-ionone ring and an open ψ-end, enabling it to yield one molecule of retinol upon central cleavage, compared to two molecules from β-carotene and one molecule from α-carotene [3]. This quantitative difference is codified in regulatory retinol equivalency calculations where 1 RE = 1 µg retinol = 6 µg β-carotene = 12 µg other provitamin A carotenoids (including γ-carotene) [1].

Provitamin A Retinol Equivalents Vitamin A Activity Nutritional Biochemistry

HPLC Retention Time: γ-Carotene (15.5 min) Provides Definitive Chromatographic Resolution from Lycopene (12.4 min) and ε-Carotene (17.4 min)

γ-Carotene exhibits a distinct HPLC retention time that enables unequivocal identification and quantification in complex carotenoid mixtures. Under reverse-phase HPLC conditions, reported retention times are: lycopene (ψ,ψ-carotene) at 12.4 min, δ-carotene (ε,ψ-carotene) at 14.6 min, γ-carotene (β,ψ-carotene) at 15.5 min, and ε-carotene (ε,ε-carotene) at 17.4 min [1]. This 1.1-minute separation from the nearest eluting isomer (δ-carotene) and 3.1-minute separation from lycopene provides adequate chromatographic resolution for accurate peak integration and quantification [1]. Commercially, γ-carotene is supplied as an analytical standard with ≥95.0% purity (HPLC) and is validated for use with HPLC-DAD and HPLC-MS applications .

HPLC Method Development Carotenoid Analysis Chromatographic Separation Analytical Reference Standard

γ-Carotene (472-93-5): Priority Application Scenarios Derived from Quantifiable Differentiation Evidence


Analytical Reference Standard for Carotenoid Profiling in Foods, Serum, and Plant Tissues

Given its defined HPLC retention time of 15.5 min and commercial availability as a ≥95% pure analytical standard, γ-carotene is a critical reference material for the identification and quantification of carotenoids in complex matrices [1][2]. Its intermediate retention time between lycopene (12.4 min) and ε-carotene (17.4 min) makes it an essential calibration point for reverse-phase HPLC and UPLC methods used in food composition analysis, clinical serum carotenoid profiling, and plant metabolomics [1].

Structure–Activity Relationship Studies in Carotenoid Bioaccessibility and Antioxidant Research

γ-Carotene's intermediate bioaccessibility (32.7%) and its TEAC/FRAP antioxidant ranking between lycopene and β-carotene make it an indispensable compound for systematic structure–function studies [1]. Researchers investigating how carotenoid terminal group cyclization affects micellar transfer, antioxidant potency, and subsequent biological activity require γ-carotene as the key structural intermediate representing the monocyclic state. Substitution with β-carotene or lycopene would eliminate the ability to observe the transition point in these structure–activity relationships [1].

Singlet Oxygen Quenching Studies in Photobiology and Photoaging Models

In experimental systems where singlet oxygen (¹O₂) is the primary reactive oxygen species—such as photodynamic therapy research, skin photoaging models, or lipid peroxidation studies—γ-carotene provides a defined intermediate quenching capacity [1][2]. Its rank order (second only to lycopene among tested carotenoids, with quenching rate constant in the 10⁹ M⁻¹ s⁻¹ range) makes it a valuable reference compound for calibrating ¹O₂ scavenging assays and for comparative studies evaluating the efficacy of synthetic or natural antioxidants [1][2].

Provitamin A Activity Reference in Nutritional Biochemistry and Fortification Research

With a defined provitamin A activity of 42–50% relative to β-carotene, γ-carotene serves as a quantitative reference for studies investigating vitamin A equivalency in foods, dietary supplements, and clinical nutrition [1]. Its activity level—yielding one retinol molecule per cleavage—enables precise calculation of retinol activity equivalents in mixed carotenoid formulations and supports research on the relative bioavailability and conversion efficiency of different provitamin A carotenoids [1][2].

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